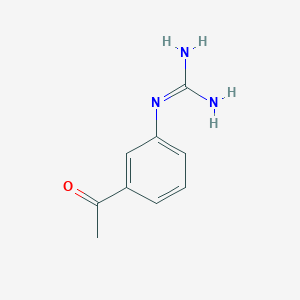

N-(3-Acetylphenyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Acetylphenyl)guanidine is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.21 g/mol It is characterized by the presence of a guanidine group attached to a 3-acetylphenyl moiety

Méthodes De Préparation

The synthesis of N-(3-Acetylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-acetylphenyl isothiocyanate with an amine, followed by deprotection to yield the desired guanidine compound . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines under appropriate conditions to form the guanidine functionality . Industrial production methods often utilize transition-metal-catalyzed guanylation reactions, which offer high efficiency and selectivity .

Analyse Des Réactions Chimiques

N-(3-Acetylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

N-(3-Acetylphenyl)guanidine is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows it to target specific enzymes or receptors, making it valuable in drug design. For instance, guanidine derivatives have been explored for their potential antimicrobial properties against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Activity

A study highlighted the effectiveness of guanidine compounds in increasing cellular accumulation in Gram-negative bacteria, enhancing their potential as antibiotic agents. The synthesized compounds exhibited significant antimicrobial activity, with one notable compound showing an MIC (Minimum Inhibitory Concentration) of 1.5 µM against MRSA .

Organic Synthesis

Intermediate in Organic Reactions

this compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in forming heterocycles and other nitrogen-containing compounds, which are crucial in many organic reactions .

Table: Comparison of Guanidine Derivatives

| Compound Name | Structure Type | Applications |

|---|---|---|

| This compound | Guanidine derivative | Antimicrobial and anti-inflammatory research |

| N-Phenylguanidine | Guanidine derivative | General organic synthesis |

| N-(4-Acetylphenyl)guanidine | Guanidine derivative | Anticancer research |

Material Science

Advanced Material Development

In material science, this compound is employed to develop advanced materials with unique properties. Its application extends to creating polymers and catalysts that exhibit enhanced performance characteristics due to the presence of the guanidine group .

Mécanisme D'action

The mechanism of action of N-(3-Acetylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to form hydrogen bonds and interact with biological molecules, influencing their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating their function . Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

N-(3-Acetylphenyl)guanidine can be compared with other guanidine derivatives, such as:

N-Phenylguanidine: Similar structure but lacks the acetyl group, resulting in different reactivity and applications.

N-(4-Acetylphenyl)guanidine: Similar to this compound but with the acetyl group in the para position, leading to variations in chemical behavior and biological activity.

N-(3-Methylphenyl)guanidine:

This compound stands out due to its unique combination of the guanidine and acetyl groups, which confer specific reactivity and biological activity.

Activité Biologique

N-(3-Acetylphenyl)guanidine is a compound that has garnered attention due to its unique structural features and biological properties. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with other guanidine derivatives.

Chemical Structure and Properties

This compound features a guanidine group linked to a 3-acetylphenyl moiety. This structure imparts specific reactivity and biological activity, making it a subject of interest in medicinal chemistry. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can alter its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The guanidine group can form hydrogen bonds with biomolecules, influencing their activity. Research indicates that this compound may inhibit certain enzymes by binding to their active sites, thereby modulating their function.

Antitumor Activity

Recent studies have highlighted the antitumor potential of guanidine derivatives, including this compound. Research has shown that compounds with guanidine functionalities exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, when tested against human tumor cell lines (Jurkat, K562, U937, HeLa), this compound demonstrated significant cytotoxic effects, although the potency was generally lower compared to other amines .

Table 1 summarizes the cytotoxic effects of this compound compared to other guanidine derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Jurkat | 25 | Induction of apoptosis |

| Guanidine derivative A | K562 | 15 | Cell cycle arrest at S-phase |

| Guanidine derivative B | U937 | 10 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

Guanidine compounds are also noted for their anti-inflammatory properties. Studies have indicated that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Prostate Cancer : In a study examining the effects of various guanidine derivatives on prostate cancer cell lines, this compound was found to inhibit cell growth significantly. The mechanism involved reduced DNA synthesis and induction of G2/M cell cycle arrest in androgen-dependent and castration-resistant prostate cancer cells .

- Comparative Study : A comparative analysis between this compound and other structurally similar compounds (e.g., N-Phenylguanidine) revealed that the acetyl group enhances its biological activity by improving solubility and bioavailability, which are critical factors for therapeutic efficacy.

Propriétés

IUPAC Name |

2-(3-acetylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJRBBQKRWMQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392344 |

Source

|

| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24723-13-5 |

Source

|

| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.